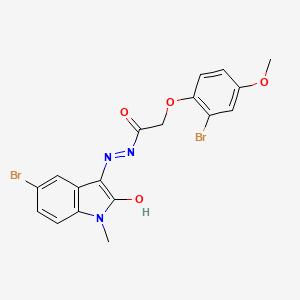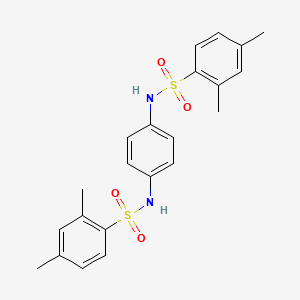![molecular formula C19H22N2O2 B5985887 N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-methylbenzamide](/img/structure/B5985887.png)
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-methylbenzamide, also known as Dabrafenib, is a selective inhibitor of the BRAF V600E mutation, which is a common driver mutation in melanoma. Dabrafenib is a promising drug in the treatment of melanoma and is currently being studied for its potential in other cancers as well.
Wirkmechanismus
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-methylbenzamide inhibits the BRAF V600E mutation, which is a common driver mutation in melanoma. The mutation leads to the activation of the MAPK/ERK pathway, which promotes cell growth and survival. This compound binds to the mutated BRAF protein, preventing its activation and inhibiting the MAPK/ERK pathway. This leads to a decrease in cell growth and survival, ultimately resulting in tumor shrinkage.
Biochemical and physiological effects:
This compound has been shown to have a significant impact on the MAPK/ERK pathway, leading to a decrease in cell growth and survival. This results in tumor shrinkage and improved overall survival rates in patients with BRAF V600E mutation-positive melanoma. This compound has also been shown to have some off-target effects, including inhibition of other kinases such as CRAF and wild-type BRAF.
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-methylbenzamide is a potent and selective inhibitor of the BRAF V600E mutation, making it a valuable tool for studying the role of this mutation in cancer. However, its selectivity means that it may not be effective in cancers without this specific mutation. Additionally, this compound has some off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-methylbenzamide. One area of interest is in combination therapy with other targeted therapies or immunotherapies. This compound has shown promising results in combination with trametinib, another inhibitor of the MAPK/ERK pathway. Additionally, there is interest in exploring the potential of this compound in other cancers beyond melanoma, particularly those with mutations in the MAPK/ERK pathway. Finally, there is interest in further understanding the off-target effects of this compound and their potential impact on its clinical efficacy.
Synthesemethoden
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-methylbenzamide can be synthesized through a multistep process starting with 3-methylbenzoic acid. The acid is converted to an acid chloride, which is then reacted with 4-(3-dimethylamino-3-oxopropyl)aniline to form the amide bond. The resulting compound is then subjected to several purification steps to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-methylbenzamide has been extensively studied in preclinical and clinical trials for its potential in the treatment of melanoma. It has shown promising results in shrinking tumors and improving overall survival rates in patients with BRAF V600E mutation-positive melanoma. This compound is also being studied for its potential in other cancers, including thyroid cancer and non-small cell lung cancer.
Eigenschaften
IUPAC Name |
N-[4-[3-(dimethylamino)-3-oxopropyl]phenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14-5-4-6-16(13-14)19(23)20-17-10-7-15(8-11-17)9-12-18(22)21(2)3/h4-8,10-11,13H,9,12H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMFEDFYRVYTFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)CCC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-{1-[2-(2-furyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5985808.png)

![N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycine](/img/structure/B5985815.png)
![2-butyryl-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5985822.png)
![4-[2-(4-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide](/img/structure/B5985826.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-({[(5-methyl-2-pyrazinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B5985832.png)
![N-cyclopropyl-4-methoxy-2-({1-[1-methyl-2-(4-methylphenyl)ethyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5985833.png)
![2-(4-ethoxybenzyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5985840.png)
![N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B5985850.png)
![2-(4-chlorophenyl)-3-[2-(3-methoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5985858.png)
![N-({1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B5985881.png)
![4-[4-(2-phenoxypropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5985894.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,3-dimethyl-2-butenamide](/img/structure/B5985907.png)
